molecular formula C10H19NO B3273787 1-(tert-butyl)-4-methylpiperidin-3-one CAS No. 59554-86-8

1-(tert-butyl)-4-methylpiperidin-3-one

Cat. No.: B3273787
CAS No.: 59554-86-8
M. Wt: 169.26 g/mol
InChI Key: YKYYRENVLBAHKM-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-methylpiperidin-3-one is a piperidine derivative featuring a ketone group at position 3, a tert-butyl substituent at position 1, and a methyl group at position 4. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic natural alkaloids.

Properties

IUPAC Name

1-tert-butyl-4-methylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-5-6-11(7-9(8)12)10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYYRENVLBAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-methylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-3-one with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-4-methylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating central nervous system (CNS) disorders. Its structural features allow it to interact with various biological targets, including receptors involved in neurotransmission.

  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by reducing oxidative stress and improving neuronal survival rates in models of neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies have suggested that related compounds demonstrate significant cytotoxicity against various cancer cell lines, indicating potential applications in oncology.

Organic Synthesis

As an intermediate, 1-(tert-butyl)-4-methylpiperidin-3-one is employed in the synthesis of complex organic molecules. It can undergo various chemical reactions, such as oxidation and substitution, to form diverse piperidine derivatives.

Neuropharmacology

The compound has been studied for its binding affinity to critical CNS receptors. Molecular docking studies have predicted strong interactions with receptors involved in CNS signaling pathways, which could lead to the development of novel drugs targeting neurological conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent for CNS disordersNeuroprotective effects; anticancer activity
Organic SynthesisIntermediate for synthesizing complex organic moleculesVersatile reactions (oxidation, substitution)
NeuropharmacologyInteraction with CNS receptorsStrong binding affinities predicted

Case Study 1: Neuroprotective Effects

A study evaluated the effects of this compound on neuronal survival in models of neurodegeneration. The results indicated that the compound significantly reduced markers of oxidative stress and improved survival rates of neurons exposed to neurotoxic agents.

Case Study 2: Anticancer Properties

Investigations into related piperidine derivatives revealed significant cytotoxic effects against breast and lung cancer cell lines. These findings suggest that modifications to the core structure can enhance anticancer activity, warranting further exploration into structure-activity relationships.

Case Study 3: Binding Affinity Studies

Molecular docking simulations have shown that this compound exhibits high binding affinity for various neurotransmitter receptors. In vitro autoradiography studies confirmed these predictions, demonstrating elevated binding in brain regions associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-methylpiperidin-3-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(tert-butyl)-4-methylpiperidin-3-one with structurally or functionally related compounds from the provided evidence:

Compound Molecular Formula Molecular Weight Key Functional Groups Stability Applications/Notes
This compound C₁₀H₁₉NO 169.27 g/mol Ketone, tert-butyl, methyl Stable under inert conditions Potential pharmaceutical intermediate; ketone enables H-bonding in drug design
tert-Butyl pyrrolidine carboxylate (QY-9217) C₁₇H₂₅NO₄ 307.4 g/mol Ester, tert-butyl, hydroxymethyl Stable in dry, ventilated storage Lab research; low acute toxicity but requires PPE for handling
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.3 g/mol Carbamate, tert-butyl, fluorophenyl No hazardous reactions reported R&D no GHS classification, but standard safety protocols apply
1-(tert-butyl)-3-methylpiperazine-1,3-dicarboxylate C₁₅H₂₅N₂O₄ 297.38 g/mol Piperazine, dicarboxylate, tert-butyl Stable under mild conditions Antimicrobial/antiviral candidate; piperazine enhances solubility and bioavailability

Key Comparative Insights

Structural Differences: Piperidine vs. Piperazine: The piperidine ring (6-membered, one N) in the target compound contrasts with piperazine derivatives (6-membered, two N atoms), which exhibit stronger basicity and hydrogen-bonding capacity .

The methyl group in the target compound may marginally improve lipophilicity compared to bulkier substituents like fluorophenyl (PK00971E-2) .

Stability and Reactivity :

  • Ketones (target compound) are more reactive toward nucleophiles than esters or carbamates, necessitating careful storage under inert atmospheres .
  • Piperazine derivatives (e.g., 1,3-dicarboxylate) exhibit higher thermal and chemical stability due to their rigid bicyclic structure .

Pharmacological Potential: Piperidine and piperazine scaffolds are prevalent in drugs targeting CNS disorders (e.g., antipsychotics) and infections (e.g., quinolones). The ketone moiety in the target compound could facilitate interactions with serine proteases or kinases . In contrast, carbamate derivatives (PK00971E-2) are often used as prodrugs due to their hydrolytic stability and controlled release profiles .

Biological Activity

Overview

1-(tert-butyl)-4-methylpiperidin-3-one (CAS No. 59554-86-8) is an organic compound within the piperidine family, characterized by a piperidine ring with a tert-butyl group at the first position and a methyl group at the fourth position. This compound has garnered attention for its diverse applications in pharmaceuticals, agrochemicals, and material sciences due to its unique steric and electronic properties.

The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction can convert the ketone group to an alcohol using lithium aluminum hydride (LiAlH4).
  • Substitution : Nucleophilic substitution reactions can occur at the tert-butyl or methyl positions, leading to various derivatives.

This compound acts primarily as an enzyme inhibitor and receptor modulator . It binds to specific molecular targets, blocking enzyme activity or altering receptor conformation, thereby influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies have shown that derivatives of this compound can protect neuronal cells from amyloid-beta toxicity, which is pivotal in Alzheimer's disease research. For instance, a related compound demonstrated moderate protective effects against amyloid-beta-induced oxidative stress in astrocytes by reducing TNF-α levels and free radicals .

2. Antinociceptive Properties

Research involving piperidine derivatives has indicated potential antinociceptive effects comparable to morphine in animal models. The compounds were screened for their ability to alleviate pain without significant side effects like respiratory depression .

3. Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor in various biochemical assays. Its interaction with enzymes suggests potential applications in drug development targeting metabolic pathways involved in diseases such as diabetes and cancer .

Neuroprotective Study

A study focused on a derivative of this compound showed that it significantly reduced oxidative stress markers in astrocytes exposed to amyloid-beta. This indicates its potential as a therapeutic agent for neurodegenerative diseases .

Antinociceptive Activity

In vivo studies have demonstrated that certain piperidine-based compounds exhibit dose-dependent antinociceptive activity. These findings suggest that modifications to the piperidine structure can enhance analgesic properties while minimizing adverse effects .

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameBiological ActivityNotes
1-(tert-Butyl)-4-ethylpiperidin-3-oneModerate neuroprotective effectsSimilar structural properties
1-(tert-Butyl)-4-isopropylpiperidin-3-oneAntinociceptiveEnhanced pain relief characteristics
1-(tert-Butyl)-4-phenylpiperidin-3-oneEnzyme inhibitionTargeting metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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